molecular formula C15H17N3O2 B2948486 N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide CAS No. 2411226-90-7

N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide

カタログ番号 B2948486
CAS番号: 2411226-90-7
分子量: 271.32
InChIキー: KBTWGWAYXCCODU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide, also known as DZ-2384, is a novel microtubule-targeting agent that has shown promising results in preclinical studies. This compound has the potential to be used as an anticancer drug due to its unique mechanism of action and its ability to overcome resistance to existing chemotherapeutic agents.

作用機序

N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide targets microtubules, which are essential components of the cell cytoskeleton and play a critical role in cell division. This compound binds to the colchicine-binding site on tubulin, a protein that makes up microtubules, and induces a conformational change that destabilizes microtubules. This disruption of microtubules leads to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This compound has also been shown to inhibit tumor angiogenesis, the process by which tumors develop new blood vessels to support their growth.

実験室実験の利点と制限

One advantage of N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide is its ability to overcome resistance to existing chemotherapeutic agents. This makes it a promising candidate for the treatment of cancer patients who have developed resistance to other treatments. One limitation of this compound is its potential toxicity, which needs to be carefully evaluated in clinical trials.

将来の方向性

There are several potential future directions for the development of N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide. One direction is the evaluation of this compound in clinical trials as a single agent and in combination with other chemotherapeutic agents. Another direction is the development of biomarkers to identify patients who are most likely to benefit from treatment with this compound. Additionally, the development of more potent and selective analogs of this compound may improve its efficacy and reduce its toxicity.

合成法

The synthesis of N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide involves a multi-step process that starts with the reaction of 3,5-dimethyl-1-pyrazolecarboxaldehyde with 3-bromobenzyl chloride to form the intermediate compound. This intermediate is then reacted with epichlorohydrin to form the oxirane ring, which is subsequently opened by the addition of the amine group from 2-aminoacetamide. The resulting compound is then purified and characterized using various analytical techniques.

科学的研究の応用

N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide has been extensively studied in preclinical models of cancer, including breast, lung, ovarian, and pancreatic cancer. In these studies, this compound has shown potent antitumor activity, both as a single agent and in combination with other chemotherapeutic agents. This compound has also been shown to overcome resistance to taxanes, a class of chemotherapeutic agents commonly used in the treatment of cancer.

特性

IUPAC Name

N-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-10-6-11(2)18(17-10)13-5-3-4-12(7-13)8-16-15(19)14-9-20-14/h3-7,14H,8-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTWGWAYXCCODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)CNC(=O)C3CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。